(5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene
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Overview
Description
(5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene is an organic compound with a complex structure that includes multiple methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: This involves the cyclization of precursor molecules to form the tetraphene core.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of Methyl Groups: Methyl groups are added through alkylation reactions, often using methyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
(5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxy-4-[(alpha-L-rhamnopyranosyl)oxy]benzoic acid methyl ester
- (2S,4S,5R,6R)-5-Acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid
Uniqueness
(5R,6S)-5,6-Dimethoxy-7,12-dimethyl-5,6-dihydrotetraphene is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
56183-11-0 |
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Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5R,6S)-5,6-dimethoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C22H22O2/c1-13-15-9-5-6-10-16(15)14(2)20-19(13)17-11-7-8-12-18(17)21(23-3)22(20)24-4/h5-12,21-22H,1-4H3/t21-,22+/m1/s1 |
InChI Key |
GBSZBPHOEGGASD-YADHBBJMSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H](C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC)OC |
Canonical SMILES |
CC1=C2C(C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)OC)OC |
Origin of Product |
United States |
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